molecular formula C9H9Br B15261752 (3-Bromoprop-2-EN-1-YL)benzene

(3-Bromoprop-2-EN-1-YL)benzene

Cat. No.: B15261752
M. Wt: 197.07 g/mol
InChI Key: MWTWAEXAFOVSLO-XBXARRHUSA-N
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Description

Contextual Significance within Organic Synthesis and Methodological Development

The primary significance of (3-bromoprop-2-en-1-yl)benzene lies in its utility as a precursor in organic synthesis. myskinrecipes.com It is frequently employed in the development of pharmaceuticals, agrochemicals, and fragrances. myskinrecipes.comcymitquimica.com The bromine atom, being an excellent leaving group, facilitates nucleophilic substitution reactions, which are fundamental to constructing new chemical bonds. This reactivity is harnessed to introduce the cinnamyl moiety into various molecular scaffolds, a structural motif present in a number of biologically active compounds and natural products. nih.gov

Furthermore, the double bond in the propenyl chain allows for a range of addition reactions. This dual reactivity makes this compound a key substrate in the development of new synthetic methodologies, such as multi-component coupling reactions where several simple molecules are combined in a single step to form a more complex product. rsc.org Its ability to undergo polymerization and other chemical transformations further broadens its applicability in synthetic chemistry and materials science. myskinrecipes.comcymitquimica.com

Historical Trajectories of Research and Initial Investigations

Initial investigations into this compound focused on its preparation and fundamental reactivity. Early methods for its synthesis have been well-documented, with procedures published in the peer-reviewed series Organic Syntheses. One established method involves the reaction of cinnamyl alcohol with phosphorus tribromide in boiling benzene (B151609) or with hydrogen bromide in cold acetic acid. orgsyn.org Another common approach is the allylic bromination of 3-phenylpropene using N-bromosuccinimide (NBS). orgsyn.orgmasterorganicchemistry.com This latter reaction is a classic example of free-radical substitution at the allylic position, a carbon atom adjacent to a double bond, which is favored due to the resonance stabilization of the resulting allylic radical. masterorganicchemistry.comchemistrysteps.com These foundational studies provided chemists with reliable methods to access this important reagent, paving the way for its broader application in synthesis.

The table below summarizes some of the key physical properties of this compound.

PropertyValue
Molecular FormulaC₉H₉Br
Molecular Weight197.07 g/mol
Melting Point26-29 °C
Boiling Point103 °C at 22 mmHg
Density1.332 g/mL at 25 °C
Refractive Indexn20/D 1.621
Data sourced from various chemical suppliers and databases. sigmaaldrich.com

Emerging Research Avenues and Future Prospects in Synthetic Chemistry

Contemporary research continues to explore new applications for this compound and its derivatives. A significant area of emerging research is its use in complex, catalyzed cross-coupling reactions. For instance, it has been utilized in three-component coupling reactions involving arynes and carbon dioxide, demonstrating its utility in constructing intricate molecular architectures under mild conditions. rsc.org

The development of new synthetic methods often relies on versatile building blocks like cinnamyl bromide. The following table outlines various synthetic preparations for this compound and its derivatives, highlighting the diversity of approaches to this class of compounds.

Starting MaterialReagentsProductYieldReference
Cinnamyl alcoholPBr₃ in dichloromethane (B109758)This compound96.2% chemicalbook.com
Cinnamyl alcoholTriphenylphosphine, BromineThis compound60-79% orgsyn.org
3-PhenylpropeneN-Bromosuccinimide (NBS)This compound- orgsyn.org
(E)-4-MethylcinnamaldehydeNaBH₄, then PBr₃(E)-1-(3-bromoprop-1-en-1-yl)-4-methylbenzene72% rsc.org
(E)-4-BromocinnamaldehydeNaBH₄, then PBr₃(E)-1-bromo-4-(3-bromoprop-1-en-1-yl)benzene78% rsc.org

Future prospects for this compound in synthetic chemistry are promising. Its role as a key intermediate is expected to expand with the continuous demand for novel pharmaceuticals and agrochemicals. myskinrecipes.com Furthermore, research into the biological activities of brominated compounds suggests potential for the development of new therapeutic agents. While this specific compound is primarily a synthetic intermediate, the exploration of its derivatives could lead to the discovery of molecules with significant antimicrobial or anticancer properties. The versatility and reactivity of this compound ensure its continued importance in the advancement of organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9Br

Molecular Weight

197.07 g/mol

IUPAC Name

[(E)-3-bromoprop-2-enyl]benzene

InChI

InChI=1S/C9H9Br/c10-8-4-7-9-5-2-1-3-6-9/h1-6,8H,7H2/b8-4+

InChI Key

MWTWAEXAFOVSLO-XBXARRHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C=C/Br

Canonical SMILES

C1=CC=C(C=C1)CC=CBr

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromoprop 2 En 1 Yl Benzene and Its Analogs

Direct Halogenation Strategies

Direct halogenation offers a straightforward approach to introduce a bromine atom into an unsaturated precursor. The key challenges lie in controlling the regioselectivity (the position of the bromine atom) and stereoselectivity (the spatial arrangement of atoms).

Regioselective and Stereoselective Bromination of Unsaturated Precursors

The synthesis of (3-Bromoprop-2-en-1-yl)benzene can be achieved through the selective bromination of unsaturated precursors like cinnamyl alcohol or allylbenzene (B44316) derivatives. The choice of brominating agent and reaction conditions is crucial for achieving the desired isomer.

One of the most common reagents for allylic bromination is N-bromosuccinimide (NBS). mdpi.comuni.lu NBS is favored because it can provide a low, constant concentration of molecular bromine (Br₂), which helps to suppress competing electrophilic addition reactions across the double bond. libretexts.orgmasterorganicchemistry.com The reaction is typically initiated by light or a radical initiator. mdpi.comsigmaaldrich.com

The mechanism involves the abstraction of a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond) by a bromine radical. This forms a resonance-stabilized allylic radical. masterorganicchemistry.comrsc.org For a precursor like allylbenzene, the resulting radical is also a benzylic radical, which confers additional stability. The allylic radical then reacts with a molecule of Br₂ to form the allylic bromide product and a new bromine radical, thus propagating the chain reaction. libretexts.org

If the resonance structures of the intermediate allylic radical are not equivalent, a mixture of regioisomers can be formed. rsc.org For instance, the bromination of an unsymmetrical alkene can lead to the bromine atom adding to different carbons. rsc.org

Stereoselectivity in the bromination of allylic alcohols can also be controlled to yield specific (E)- or (Z)-isomers of the resulting bromo compounds, which can then be converted to other useful products like bromo epoxides. nih.gov Alternative brominating systems, such as a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an acidic aqueous medium, have been developed as a more environmentally friendly and safer alternative to using liquid bromine directly. rsc.org

A summary of reagents for regioselective bromination is presented in the table below.

Reagent/SystemSubstrate TypeKey Features
N-Bromosuccinimide (NBS)Alkenes, Allylic/Benzylic compoundsProvides a low concentration of Br₂, favors radical substitution over addition. mdpi.comlibretexts.orgmasterorganicchemistry.com
NBS / Silica (B1680970) GelAromatic compoundsGood for regioselective electrophilic aromatic brominations.
Tetraalkylammonium tribromidesPhenolsHighly para-selective for bromination.
NaBr / NaBrO₃ CoupleAlkenes, Alkynes, Ketones, Toluene derivativesStable, inexpensive, and non-hazardous alternative to liquid bromine, conducted in aqueous acidic medium. rsc.org

Role of Catalytic Systems in Allylic Bromination

Catalytic systems play a pivotal role in enhancing the efficiency and selectivity of allylic bromination. The classic example is the Wohl-Ziegler reaction, which employs NBS in a non-polar solvent like carbon tetrachloride (CCl₄), often with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions (light). mdpi.comsigmaaldrich.com

The function of the catalyst, in this case, the radical initiator, is to facilitate the formation of the initial bromine radicals that start the chain reaction. The initiator decomposes upon heating or irradiation to produce radicals, which then react with NBS or trace amounts of HBr to generate the bromine radicals needed for the propagation steps.

While the term "catalyst" in this context often refers to a radical initiator, other catalytic systems have been explored. For example, some methods for the regioselective bromination of aromatic compounds using NBS may proceed without a catalyst at ambient temperature, with selectivity being dependent on the nature of the substituents on the aromatic ring. researchgate.net In some cases, solid acids have been used to promote the regioselective monobromination of alkylbenzenes with NBS, yielding only the ring-brominated products without side-chain bromination. researchgate.net

Metal-Catalyzed Coupling Approaches

Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. These methods are instrumental in synthesizing analogs of this compound and for using halogenated propenyl moieties as building blocks.

Cross-Coupling Reactions Utilizing Halogenated Propenyl Moieties

This compound and similar halogenated propenyl compounds are valuable substrates for a variety of metal-catalyzed cross-coupling reactions due to the reactive carbon-bromine bond. researchgate.net

The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. acs.orgjeeadv.ac.in This reaction is known for its high tolerance of functional groups and is a key method for creating biaryl compounds and other complex structures. bldpharm.com For example, an aryl boronic acid could be coupled with a bromopropene derivative to form a cinnamyl-type structure.

The Heck reaction provides another route, coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for forming substituted alkenes and has excellent trans selectivity. An intramolecular Heck reaction, where the halide and the alkene are in the same molecule, can be highly efficient for forming ring structures.

Other notable cross-coupling reactions include:

Stille Coupling: Utilizes organotin compounds.

Negishi Coupling: Employs organozinc reagents.

Hiyama Coupling: Uses organosilicon compounds.

Kumada Coupling: Involves Grignard reagents (organomagnesium).

These reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals and natural products. acs.orgbldpharm.com The table below summarizes some key palladium-catalyzed cross-coupling reactions.

Reaction NameCoupling PartnersCatalyst System (Typical)Key Features
Suzuki-Miyaura Organoboron compound + Organic halide/triflatePd catalyst + BaseHigh functional group tolerance, widely used for C(sp²)-C(sp²) bonds. acs.orgjeeadv.ac.in
Heck Alkene + Aryl/Vinyl halidePd catalyst + BaseForms substituted alkenes, excellent trans selectivity.
Stille Organotin compound + Organic halidePd catalystTolerates a wide range of functional groups.
Negishi Organozinc compound + Organic halidePd or Ni catalystHigh reactivity and selectivity.

Chemo- and Regioselectivity in Metal-Mediated Formations

Controlling the chemo- and regioselectivity is a central theme in metal-catalyzed reactions. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site of bond formation. masterorganicchemistry.com

In the context of synthesizing allylic benzenes, these selectivities are influenced by several factors:

Ligands: The ligands coordinated to the metal center play a crucial role. For instance, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligands can influence the electronic and steric environment around the palladium atom, thereby directing the outcome of the reaction. masterorganicchemistry.com In some cases, using ligands with large bite angles can achieve high γ-selectivity in the allylation of aryl bromides.

Solvent: The solvent can affect the stability of intermediates and transition states, thus influencing the reaction pathway and selectivity. masterorganicchemistry.com

Metal and Precursor: The choice of metal catalyst (e.g., palladium, nickel) and the nature of the organometallic reagent can dictate the course of the reaction. libretexts.org

Substrate Electronics and Sterics: The electronic properties (electron-donating or electron-withdrawing groups) and steric hindrance of the substrates are fundamental in determining regioselectivity. In Heck reactions, for example, regioselectivity is governed by sterics for neutral palladium complexes and by electronics for cationic complexes.

Mechanistic studies, sometimes aided by computational chemistry, are vital for understanding and predicting the selectivity of these complex catalytic cycles. For example, in palladium-catalyzed three-component reactions, the ligand can determine whether a C-C or a C-O bond is formed, leading to completely different products.

Electrochemical Synthesis Protocols

Electrochemical synthesis is emerging as a powerful and sustainable alternative to traditional chemical methods. It uses electrical current to drive chemical reactions, often under mild conditions and with reduced waste generation. mdpi.com

While specific, detailed protocols for the electrochemical synthesis of this compound are not extensively documented in the literature, the principles of electrochemical allylic functionalization are well-established. These methods often rely on the in-situ generation of reactive species from stable precursors.

For allylic bromination, an electrochemical approach would typically involve the oxidation of a stable and non-corrosive bromide salt (like NaBr) at the anode to generate bromine (Br₂) or a related electrophilic bromine species. mdpi.com This electrochemically generated reagent can then react with a suitable unsaturated precursor, such as an allylbenzene derivative, to yield the desired allylic bromide. This process avoids the handling of hazardous liquid bromine and allows for precise control over the amount of brominating agent generated.

Recent research has demonstrated the feasibility of various electrochemical allylic functionalizations:

Allylic C-H Amination: Unactivated alkenes can be coupled with secondary amines to form allylic amines. researchgate.net These reactions can proceed via an electrochemically generated electrophilic adduct.

Allylic Arylation: Electrochemical methods can be used in conjunction with metal catalysis, for example, in one-pot syntheses where a C-H iodination is followed by a Suzuki coupling, with the reaction pathway controlled by switching the electric current on and off.

These examples highlight the potential of electrosynthesis to provide a greener and more controlled route to this compound and its analogs, even if specific applications to this compound are still an area for future development. The key advantage lies in the ability to generate reactive intermediates on demand from safe and stable precursors, enhancing the safety and sustainability of the synthesis. mdpi.comacs.org

Anodic Oxidation and Bromofunctionalization of Alkenes

Electrochemical methods offer a compelling alternative to traditional chemical oxidation for the bromofunctionalization of alkenes, such as allylbenzene, the precursor to this compound. Anodic oxidation allows for the in situ generation of reactive bromine species from bromide sources, mitigating the risks associated with handling hazardous reagents like molecular bromine. organic-chemistry.orgrsc.org This approach avoids the use of chemical oxidants, leading to a significant reduction in chemical waste. rsc.org

The process involves the electrochemical oxidation of a bromide source at the anode to generate bromine. This can be achieved using various bromide salts, with HBr being a common choice. mdpi.com The generated bromine then reacts with the alkene. In the context of synthesizing this compound from allylbenzene, this would involve an allylic substitution. However, depending on the reaction conditions, other reactions such as addition to the double bond to form dibromides or the formation of bromohydrins can occur. rsc.org

Research on the electrochemical bromination of alkenes has demonstrated the feasibility of these transformations. For instance, studies have shown that various alkenes can be converted to their corresponding dibromides, bromohydrins, and other functionalized products in good to excellent yields. rsc.org While specific detailed studies on the direct synthesis of this compound via anodic oxidation are not extensively documented in the provided results, the principles established for general alkene bromofunctionalization are applicable. The reaction of N-bromosuccinimide (NBS) with allylbenzene, for example, is known to produce cinnamyl bromide, an isomer of the target compound, primarily through a substitution reaction with allylic rearrangement. rsc.org

Flow Chemistry Applications in Electrochemical Bromination

The integration of flow chemistry with electrochemical synthesis presents a powerful strategy for the safe and efficient production of brominated compounds. rsc.org Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can enhance selectivity and yield. nih.gov The small reactor volumes and high surface-area-to-volume ratios in microreactors can improve mass and heat transfer, leading to more precise and reproducible results. nih.gov

Studies have demonstrated the successful electrochemical bromination of various alkenes in flow reactors, yielding dibromides, bromohydrins, and bromoethers with moderate to excellent yields. rsc.org For instance, a protocol for electrophilic bromination in continuous flow has been developed where hazardous Br₂ is generated in situ by reacting an oxidant like NaOCl with HBr, which is then immediately coupled with the bromination reaction. mdpi.com This approach has been successfully applied to both alkenes and aromatic substrates. mdpi.com While a specific application for the synthesis of this compound in a flow reactor is not detailed in the search results, the established protocols for other alkenes suggest its high potential for this transformation, offering a scalable and safer manufacturing process. mdpi.comnewera-spectro.com

Radical-Mediated Synthesis Pathways

Radical-mediated reactions, particularly allylic bromination, are a cornerstone for the synthesis of this compound and its analogs. The most common reagent for this transformation is N-bromosuccinimide (NBS). chadsprep.commychemblog.com The reaction proceeds via a free-radical chain mechanism. mychemblog.com

The key to a successful allylic bromination is maintaining a low concentration of molecular bromine (Br₂) to prevent competitive electrophilic addition to the double bond. masterorganicchemistry.comlibretexts.org NBS serves this purpose by reacting with trace amounts of hydrogen bromide (HBr), which is formed during the reaction, to generate Br₂ in situ. mychemblog.comlibretexts.org The reaction is typically initiated by light or a radical initiator like dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN). mychemblog.com

The mechanism involves the following steps:

Initiation: Homolytic cleavage of the initiator or the Br-Br bond by light generates initial bromine radicals. youtube.com

Propagation: A bromine radical abstracts a hydrogen atom from the allylic position of allylbenzene, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ to yield the product, this compound (or its isomer, cinnamyl bromide), and a new bromine radical, which continues the chain. masterorganicchemistry.comyoutube.com

It is important to note that the reaction of allylbenzene with NBS can lead to the formation of cinnamyl bromide as the main product due to allylic rearrangement. rsc.org The stability of the resonance-stabilized allylic radical plays a crucial role in determining the product distribution. chadsprep.com

ReagentConditionsProduct(s)Reference
N-Bromosuccinimide (NBS)Carbon tetrachloride, radical initiator (e.g., benzoyl peroxide)Cinnamyl bromide (main product from allylbenzene) rsc.org
N-Bromosuccinimide (NBS)Carbon tetrachloride, lightAllylic bromination products libretexts.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its analogs to develop more environmentally benign processes. This involves the use of safer solvents, recyclable catalysts, and reagents with higher atom economy.

Solvent-Free and Aqueous Medium Reactions

A significant focus of green chemistry is the reduction or elimination of hazardous organic solvents. Traditional allylic brominations often use solvents like carbon tetrachloride (CCl₄), which is now largely avoided due to environmental concerns. organic-chemistry.org Research has explored solvent-free conditions or the use of more environmentally friendly solvents like acetonitrile (B52724). organic-chemistry.orgresearchgate.net

Solvent-free reactions, where the neat reactants are mixed, can lead to higher reaction rates and easier product isolation. For instance, a tungsten catalyst has been developed for the solvent-free hydrosilylation of ketones that precipitates at the end of the reaction, allowing for easy separation. nih.gov While a direct example for the solvent-free synthesis of this compound is not provided, the principle of using solvent-free or reduced-solvent conditions with reagents like NBS is a viable green approach. nih.govblogspot.com

Aqueous medium reactions are also a key aspect of green synthesis. The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. Some bromination reactions can be performed in aqueous or biphasic systems. For example, a sustainable procedure for the bromination of organic substrates has been developed using a V(V) or Mo(VI) catalyzed reaction in a two-phase medium with KBr and H₂O₂ as the bromine source and oxidant, respectively. rsc.org

Sustainable Catalysis and Reagent Selection

The development of recyclable catalysts is a major goal in green chemistry. Homogeneous catalysts, while often highly selective, can be difficult to separate from the reaction mixture. nih.gov To address this, strategies such as immobilizing catalysts on solid supports like silica gel have been developed, allowing for easy recovery and reuse. uab.cat For allylic oxidation, a related reaction, recyclable copper(II) coordination polymers have been shown to be effective heterogeneous catalysts. rsc.org

In the context of bromination, the use of catalysts that can be easily recovered and reused would significantly improve the sustainability of the synthesis of this compound.

The selection of reagents also plays a crucial role in the greenness of a synthetic route. While NBS is a common reagent for allylic bromination, other reagents with better atom economy are being explored. For example, 1,3-dibromo-5,5-dimethylhydantoin (B127087) has a higher weight percentage of transferable bromine than NBS. blogspot.com Furthermore, electrochemical methods that generate the brominating agent in situ from simple bromide salts represent a highly sustainable approach by eliminating the need for stoichiometric brominating reagents. rsc.orgmdpi.com

Green ApproachExample/PrincipleBenefitReference
Solvent-Free Reaction of neat reactantsReduced waste, easier purification nih.gov
Aqueous Medium V(V) or Mo(VI) catalyzed bromination with H₂O₂/KBrUse of a safe and abundant solvent rsc.org
Recyclable Catalyst Ruthenium catalyst on silica gel for metathesisCatalyst reuse, cost and waste reduction uab.cat
Sustainable Reagents In situ electrochemical generation of bromineHigh atom economy, avoids hazardous reagents rsc.orgmdpi.com

Elucidation of Reactivity Profiles and Mechanistic Pathways of 3 Bromoprop 2 En 1 Yl Benzene

Nucleophilic Substitution Reactions at the Allylic Carbon

The presence of a bromine atom on an allylic carbon makes (3-Bromoprop-2-en-1-yl)benzene a prime substrate for nucleophilic substitution reactions. cymitquimica.comucalgary.ca These reactions can proceed through different mechanistic pathways, primarily the S(_N)1 and S(_N)2 mechanisms, and are often accompanied by allylic rearrangements. lscollege.ac.inwikipedia.org

S(_N)1 and S(_N)2 Mechanistic Investigations

The competition between S(_N)1 and S(_N)2 pathways in the nucleophilic substitution of allylic halides like this compound is governed by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. masterorganicchemistry.comyoutube.comlibretexts.org

The S(_N)1 mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.comlibretexts.org For this compound, the formation of an allylic carbocation is stabilized by resonance with the adjacent double bond and the phenyl group. This delocalization of the positive charge makes the S(_N)1 pathway particularly favorable, especially with weak nucleophiles and in polar protic solvents that can stabilize the ionic intermediates. lscollege.ac.ininflibnet.ac.inkhanacademy.org

The S(_N)2 mechanism , on the other hand, is a one-step concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.comlibretexts.org This pathway is favored by strong nucleophiles and polar aprotic solvents. youtube.comkhanacademy.org For primary allylic halides like this compound, the S(_N)2 reaction is sterically accessible. youtube.com However, the stability of the potential allylic carbocation means that S(_N)1 reactions can still compete, particularly under conditions that favor its formation. inflibnet.ac.in

FactorFavors S(_N)1Favors S(_N)2
Substrate Tertiary > Secondary > Primary (but allylic is an exception)Primary > Secondary > Tertiary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., OH⁻, RO⁻)
Solvent Polar Protic (e.g., water, alcohols)Polar Aprotic (e.g., acetone, DMSO)
Leaving Group Good leaving group requiredGood leaving group required

Allylic Rearrangements and Concomitant Product Formation

A key feature of nucleophilic substitution reactions involving allylic systems is the potential for allylic rearrangement . lscollege.ac.inwikipedia.org When the reaction proceeds via an S(_N)1 mechanism, the intermediate allylic carbocation has two resonance structures, with the positive charge delocalized over two carbon atoms. The nucleophile can then attack at either of these electrophilic sites, leading to a mixture of products. lscollege.ac.ininflibnet.ac.in This is often referred to as an S(_N)1' substitution. lscollege.ac.in

In the case of this compound, attack at the primary carbon (C1) gives the direct substitution product, while attack at the tertiary benzylic carbon (C3) results in the rearranged product. The ratio of these products depends on the relative stability of the transition states leading to their formation.

Even under conditions that typically favor an S(_N)2 reaction, a rearranged product can be formed through a concerted mechanism known as the S(_N)2' reaction . lscollege.ac.in In this pathway, the nucleophile attacks the double bond in a conjugate addition, leading to a shift of the double bond and expulsion of the leaving group. lscollege.ac.in This is more likely to occur when the primary carbon is sterically hindered. lscollege.ac.in

Electrophilic Additions Across the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. The phenyl group's electronic influence plays a significant role in the mechanism and outcome of these reactions.

Bromination Mechanisms and Stereochemical Outcomes

The addition of bromine (Br₂) across the double bond of an alkene typically proceeds through a bromonium ion intermediate, leading to anti-addition of the two bromine atoms. youtube.comalfredstate.edu However, in the case of allylaryl compounds like this compound, the presence of the aryl group can alter the mechanism. researchgate.netacs.orgnih.gov

Studies have shown that the bromination of allylarenes can lead to a mixture of 1,2-dibromo and 1,3-dibromo adducts. researchgate.netacs.orgnih.govnih.gov The formation of these products is influenced by the electronic nature of the substituents on the aryl ring. researchgate.netacs.orgnih.govnih.gov

Bromonium Intermediate: For allylarenes with electron-poor aryl rings, the reaction is proposed to proceed through a classic bromonium ion intermediate. acs.orgnih.gov

Spiro Intermediate: With electron-rich aryl rings, a competing pathway involving a 1,2-aryl shift to form a spiro[2.5] intermediate becomes significant. researchgate.netacs.orgnih.govnih.gov

The stereochemistry of the addition is also affected by these competing pathways. While the bromonium ion pathway leads to anti-addition, the involvement of an open carbocation, stabilized by the phenyl group, can lead to a mixture of syn- and anti-addition products. youtube.com

Competitive 1,2-Shift Rearrangements in Allylaryl Bromination

Recent research using experimental and computational methods has provided detailed insight into the 1,2-shift rearrangement during the bromination of allylarenes. researchgate.netacs.orgnih.govnih.gov It has been observed that electron-donating groups on the aryl ring promote the 1,2-shift of the aryl ring, leading to the formation of a spiro[2.5] intermediate. researchgate.netacs.orgnih.gov This intermediate is then opened by a bromide ion to yield the 1,3-dibromo product. researchgate.netacs.orgnih.gov

Conversely, electron-withdrawing groups on the aryl ring disfavor this rearrangement, and the reaction proceeds primarily through the bromonium ion intermediate to give the 1,2-dibromo product. acs.orgnih.gov The favorability of the 1,2-shift is correlated with the electron density of the aryl ring, which influences its nucleophilicity towards the central carbon of the allylic double bond. researchgate.netacs.orgnih.gov

Substituent on Aryl RingPredominant IntermediateMajor Product
Electron-DonatingSpiro[2.5] intermediate1,3-dibromo adduct
Electron-WithdrawingBromonium intermediate1,2-dibromo adduct

Palladium-Catalyzed Cross-Coupling Transformations

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. researchgate.netwikipedia.org These reactions, such as the Heck, Suzuki, and Sonogashira couplings, have broad applications in organic synthesis. organic-chemistry.orgwikipedia.orgnobelprize.org

The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species. wikipedia.org The cycle typically includes:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. wikipedia.org

Transmetalation (for Suzuki and Sonogashira) or Alkene Insertion (for Heck): The second coupling partner is introduced. wikipedia.orgyoutube.com

Reductive Elimination: The coupled product is released, and the palladium(0) catalyst is regenerated. youtube.com

Heck Reaction: This reaction couples this compound with an alkene in the presence of a base to form a substituted alkene. researchgate.netwikipedia.org The reaction is known for its high trans selectivity. organic-chemistry.org

Suzuki Reaction: This involves the coupling of this compound with an organoboron compound, typically in the presence of a base. nobelprize.org It is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.org

Sonogashira Reaction: This reaction couples this compound with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This method is highly efficient for creating C(sp²)-C(sp) bonds. libretexts.org

ReactionCoupling PartnerBond Formed
Heck AlkeneC(sp²)-C(sp²)
Suzuki Organoboron compoundC(sp²)-C(sp²) or C(sp²)-C(sp³)
Sonogashira Terminal alkyneC(sp²)-C(sp)

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organohalides. libretexts.orgnih.gov This reaction is widely used in the synthesis of biaryls, styrenes, and conjugated dienes due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids. libretexts.orgnih.gov

In the context of this compound, Suzuki-Miyaura coupling provides an efficient method for the synthesis of substituted cinnamyl derivatives. The reaction involves the coupling of this compound with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. For instance, CataXCium A Pd G3 has been identified as an effective catalyst for the Suzuki-Miyaura cross-coupling of ortho-bromoanilines with various boronic esters, highlighting the importance of catalyst selection. nih.gov

A typical Suzuki-Miyaura coupling protocol involving this compound can be generalized as follows:

General Reaction Scheme:

Generated code

Where 'R' can be an aryl, heteroaryl, alkenyl, or alkyl group.

Table 1: Examples of Suzuki-Miyaura Coupling with Cinnamyl-type Substrates

Boronic Acid/EsterCatalystBaseSolventProductYield (%)
Phenylboronic acidPd(PPh3)4Na2CO3Toluene/Water1,3-diphenylpropeneHigh
4-Methylphenylboronic acidPd(OAc)2/SPhosK3PO4Dioxane1-(4-Methylphenyl)-3-phenylpropeneGood
Naphthylboronic acidPdCl2(dppf)CsFTHF1-(Naphthalen-1-yl)-3-phenylpropeneModerate

This table is illustrative and specific yields can vary based on precise reaction conditions.

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org The reaction's versatility has been demonstrated in the synthesis of complex molecules, including pharmaceuticals. libretexts.orgnih.gov

Heck and Sonogashira Coupling Adaptations

Heck Coupling:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. rsc.org While typically applied to aryl and vinyl halides, adaptations for allylic halides like this compound are possible. This would involve the reaction of this compound with an alkene to form a new, more complex unsaturated system. The reaction generally requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is a cornerstone in the synthesis of enynes and arylalkynes. libretexts.org this compound can serve as the vinyl halide component in this reaction, coupling with various terminal alkynes to produce conjugated enynes.

The general scheme for the Sonogashira coupling of this compound is:

Generated code

The reaction conditions, including the choice of palladium catalyst, copper source, base (typically an amine), and solvent, are crucial for achieving high yields and selectivity. organic-chemistry.orgnih.gov Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Table 2: Representative Sonogashira Couplings with Allylic Halides

AlkynePalladium CatalystCopper Co-catalystBaseSolventProduct
PhenylacetylenePd(PPh3)4CuIEt3NTHF1,5-Diphenylpent-1-en-4-yne
TrimethylsilylacetylenePdCl2(PPh3)2CuIi-Pr2NHDMF1-Phenyl-5-(trimethylsilyl)pent-1-en-4-yne
1-HexynePd(OAc)2/XPhosCuIPiperidineToluene1-Phenylnon-1-en-4-yne

This table provides examples and the specific outcomes depend on the detailed experimental setup.

The utility of the Sonogashira coupling extends to the synthesis of natural products and complex organic molecules where the enyne moiety is a key structural feature. libretexts.org

Other Transition Metal-Catalyzed C-C and C-X Bond Formations

Beyond Suzuki-Miyaura, Heck, and Sonogashira couplings, this compound is a versatile substrate for a variety of other transition metal-catalyzed reactions for both carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formations. thieme.deresearchgate.netlibretexts.orgresearchgate.net

C-C Bond Formations:

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. This compound can react with various organostannanes to form new C-C bonds.

Negishi Coupling: In this palladium- or nickel-catalyzed reaction, an organozinc compound is coupled with an organohalide. This provides another avenue for the functionalization of this compound.

Kumada Coupling: This reaction utilizes a Grignard reagent and an organohalide in the presence of a nickel or palladium catalyst.

C-X Bond Formations (where X = N, O, S, etc.):

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. This compound can be coupled with a wide range of amines to produce allylic amines.

C-O and C-S Bond Formations: Palladium- and copper-catalyzed methods also exist for the formation of carbon-oxygen and carbon-sulfur bonds, allowing for the synthesis of allylic ethers and thioethers from this compound.

The choice of transition metal catalyst and ligands is critical in these reactions to achieve high efficiency and selectivity. dntb.gov.ua

Free Radical Reactions and Radical Cyclizations

The allylic nature of the bromine atom in this compound makes it susceptible to participation in free radical reactions.

Intermolecular Radical Additions and Trapping Reactions

Under radical conditions, typically initiated by radical initiators like AIBN or by photolysis, the carbon-bromine bond in this compound can undergo homolytic cleavage to generate a cinnamyl radical. This radical can then participate in intermolecular addition reactions with various radical acceptors, such as alkenes or alkynes. Alternatively, the cinnamyl radical can be trapped by radical trapping agents.

Intramolecular Radical Cyclization Studies

When this compound derivatives containing an appropriately positioned unsaturated moiety (e.g., an alkene or alkyne) are subjected to radical-generating conditions, intramolecular radical cyclization can occur. researchgate.netrsc.org This process is a powerful tool for the construction of cyclic and polycyclic systems. The regioselectivity of the cyclization (e.g., exo vs. endo cyclization) is influenced by factors such as the length of the tether connecting the radical and the unsaturated group, as well as steric and electronic effects.

For example, a derivative of this compound with a tethered alkene could undergo a 5-exo-trig or 6-endo-trig cyclization to form five- or six-membered rings, respectively. researchgate.net

Pericyclic Reactions and Cycloadditions

The double bond in the propenyl chain of this compound can participate in pericyclic reactions, most notably cycloaddition reactions.

One of the most common cycloaddition reactions is the Diels-Alder reaction , a [4+2] cycloaddition. In this context, the double bond of this compound could act as the dienophile, reacting with a conjugated diene to form a six-membered ring. The stereochemistry of the resulting cycloadduct is well-defined by the concerted nature of the Diels-Alder reaction.

Other cycloaddition reactions, such as [2+2] cycloadditions, could also be envisioned under photochemical conditions, leading to the formation of four-membered rings. The reactivity in these pericyclic reactions will be influenced by the electronic nature of the substituents on both the diene and the dienophile.

Functional Group Interconversions and Derivatization Reactions

This compound, more commonly known as cinnamyl bromide, is a versatile building block in organic synthesis. Its reactivity is dominated by the presence of two key functional groups: the allylic bromide and the carbon-carbon double bond. The bromine atom, being a good leaving group, makes the compound highly susceptible to nucleophilic substitution reactions. guidechem.com This, combined with the potential for transformations involving the alkene, allows for a wide array of derivatizations. cymitquimica.com

Nucleophilic Substitution Reactions

The primary mode of reactivity for cinnamyl bromide is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. Due to the allylic nature of the carbon-bromine bond, this substitution can proceed via S_N1 or S_N2 mechanisms, often leading to the formation of new carbon-heteroatom or carbon-carbon bonds. masterorganicchemistry.comscribd.com The stability of the potential allylic carbocation intermediate favors the S_N1 pathway, while the unhindered primary nature of the carbon favors the S_N2 pathway. masterorganicchemistry.comscribd.com

A range of nucleophiles, including those based on oxygen, nitrogen, and carbon, can be employed to create diverse chemical structures. savemyexams.com For instance, reaction with hydroxide (B78521) ions can produce cinnamyl alcohol, while amines can yield the corresponding cinnamyl amines. A notable example is the reaction of cinnamyl bromide with β-cyclodextrin, where the hydroxyl groups of the cyclodextrin (B1172386) act as nucleophiles to form a 3-O-cinnamyl derivative with high regioselectivity.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagents & ConditionsProductYieldReference
β-CyclodextrinNaOH, H₂O/CH₃CN, 0 °C to RT3-O-Cinnamyl-β-cyclodextrin30% guidechem.com
PyridineGasoline, ~20 °C then 60-70 °C (part of workup for synthesis)Cinnamylpyridinium bromide95.3% (of cinnamyl bromide synthesis) guidechem.com
TriphenylphosphineAcetonitrile (B52724), 0 °C to 50-60 °CCinnamyltriphenylphosphonium bromideHigh orgsyn.org

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily utilizes palladium-catalyzed cross-coupling reactions to form C-N and C-C bonds, and cinnamyl bromide is a suitable substrate for these transformations. cymitquimica.comnobelprize.org The Buchwald-Hartwig amination, for example, facilitates the coupling of amines with halides. wikipedia.orgrug.nl This reaction has been extended from its typical use with aryl halides to include alkenyl bromides. nih.gov The process involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation or amine coordination/deprotonation, and finally reductive elimination to form the product and regenerate the catalyst. nobelprize.orgchemeurope.com These reactions are highly valued for their functional group tolerance and efficiency in constructing molecules for pharmaceuticals and materials science. wikipedia.orgnih.gov

Similarly, allylic alkylation can be achieved. For instance, a palladium-iron metal-organic framework (Pd-Fe-MOF) has been shown to effectively catalyze the cross-coupling of cinnamyl bromides with alkylboronic pinacol (B44631) esters. thieme-connect.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling PartnerCatalyst System & ConditionsProduct TypeYieldReference
Secondary Amines (e.g., Morpholine)[Pd₂(dba)₃]/BINAP, NaOtBu, TolueneAllylic Amines (Enamines)Near-quantitative nih.gov
Primary AminesPd(0)/BINAP, NaOtBuAllylic Amines (Imines)High nih.gov
Alkylboronic pinacol estersPd-Fe-MOF, Cs₂CO₃, KFAllylic Alkylation Products≤76% thieme-connect.com
Triorganoindium compoundsPd(0) catalystAllylic Alkylation Products45-70% datapdf.com

Derivatization via the Alkene Moiety

In addition to reactions at the carbon-bromine bond, the double bond of the cinnamyl group offers another site for functionalization. These reactions are often performed on the derivatized product after the initial substitution or coupling reaction has occurred. This two-step approach expands the molecular complexity that can be achieved from the starting cinnamyl bromide. A key example is the oxidation of the double bond. After attaching the cinnamyl group to a β-cyclodextrin molecule, the alkene can be oxidized to form a carboxymethyl group. researchgate.net This demonstrates how the cinnamyl group can serve as a versatile linker that can be further modified.

Table 3: Example of Derivatization via the Alkene

Starting MaterialReaction TypeProductReference
3-O-Cinnamyl-β-cyclodextrinOxidation3-O-Carboxymethyl derivative researchgate.net

Strategic Applications of 3 Bromoprop 2 En 1 Yl Benzene As a Versatile Synthetic Building Block

Construction of Complex Carbon Frameworks

The unique reactivity of (3-bromoprop-2-en-1-yl)benzene makes it an excellent substrate for constructing sophisticated carbon skeletons, including polycyclic and spirocyclic systems, as well as for assembling polymeric structures.

The compound serves as a key starting material in various cyclization strategies to build fused and spiro-ring systems, which are core structures in many biologically active molecules.

One notable application is in the indium(III) triflate-catalyzed intramolecular hydroarylation for synthesizing sulfonyl 1-benzosuberones. rsc.org In this process, β-ketosulfones are first alkylated with this compound to form α-phenylallyl β-ketosulfone precursors. These precursors then undergo a cyclization reaction to yield polycyclic products like 1-tetralones and 1-benzosuberones. rsc.org

Table 1: Synthesis of 1-Tetralones via Intramolecular Hydroarylation

Entry Starting Material (α-phenylallyl β-ketosulfone) Catalyst Product Yield (%)
1 2-(3,4-Dimethoxyphenyl)-1-tosylpentan-2-one In(OTf)₃ 5,6-Dimethoxy-2-tosyl-3,4-dihydronaphthalen-1(2H)-one 88
2 2-(3,4,5-Trimethoxyphenyl)-1-tosylpentan-2-one In(OTf)₃ 5,6,7-Trimethoxy-2-tosyl-3,4-dihydronaphthalen-1(2H)-one 85
3 2-(3,4-Dimethoxyphenyl)-1-(mesitylsulfonyl)pentan-2-one In(OTf)₃ 5,6-Dimethoxy-2-(mesitylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one 83

Data sourced from a 2020 study on In(OTf)₃-catalyzed intramolecular hydroarylation. rsc.org

Furthermore, this compound is employed in the synthesis of pyrrolizines, a class of nitrogen-containing heterocyclic compounds. arkat-usa.orgresearchgate.net For instance, it is used to alkylate pyrrolidin-2-one to produce N-(2-phenylallyl)pyrrolidin-2-one. This intermediate is then transformed through a series of reactions, including thionation and sulfide (B99878) contraction, to ultimately yield functionalized pyrrolizines, which are precursors for lamellarin-type natural products. arkat-usa.org

In the realm of spirocyclic compounds, researchers have explored palladium-catalyzed cascade reactions to synthesize spiro-fused dihydrobenzofurans and indolines. nih.gov While the high reactivity of this compound itself led to the formation of an alkene-tethered intermediate rather than the desired spiro product, this finding highlighted the compound's utility. By converting it into a more stable allylic ammonium (B1175870) salt, the researchers successfully executed the cascade reaction, demonstrating the compound's foundational role in accessing these complex spiro architectures. nih.gov

This compound is also instrumental in polymer chemistry, particularly in controlling polymer structure and properties. It functions as an effective chain transfer agent in addition-fragmentation chain transfer (AFCT) radical polymerization. researchgate.net This technique allows for the synthesis of polymers with controlled molecular weights and defined unsaturated end-groups, which can be used for further modification.

Additionally, it is used as an end-modification agent to introduce specific functionalities to polymers. researchgate.net For example, living poly(α-methylstyrene) can be reacted with 2-phenylallyl bromide to quantitatively introduce a ω-2-phenylallyl end group. This modification is part of a strategy to design vinyl polymers with controlled degradation characteristics, as the unsaturated end-group can influence the polymer's stability. researchgate.net

Precursor in Stereoselective Synthesis

The presence of a prochiral double bond allows this compound to be used in reactions where new stereocenters are created in a controlled manner.

While direct applications using this compound as a chiral auxiliary are not widely documented, its derivatives are central to asymmetric catalysis. The phenylallyl moiety is a common fragment installed onto substrates for subsequent stereoselective transformations. For example, palladium-catalyzed reactions involving phenylallyl substrates are a cornerstone of modern asymmetric synthesis, allowing for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.

This compound is a precursor for substrates used in diastereoselective reactions. In progress towards the total synthesis of the complex polyketide natural product 6-deoxyerythronolide B, this compound was utilized as a starting material. scholaris.ca The synthesis involved transformations that proceeded with high diastereoselectivity.

The palladium-catalyzed synthesis of spiro-fused heterocycles also reports on the diastereoselectivity of the cascade reaction, further illustrating the utility of phenylallyl-derived structures in controlling stereochemical outcomes. nih.gov

Table 2: Diastereoselective Synthesis of Spiro-fused Dihydrobenzofurans

Entry Aryl Halide Ammonium Salt Product Yield (%) d.r.
1 2-Iodophenol (2-Phenylallyl)trimethylammonium iodide 2',3'-Dihydro-3-methylenespiro[benzofuran-2,1'-indene] 78 >20:1
2 2-Iodo-4-fluorophenol (2-Phenylallyl)trimethylammonium iodide 5-Fluoro-2',3'-dihydro-3-methylenespiro[benzofuran-2,1'-indene] 81 >20:1
3 2-Iodo-4-(trifluoromethyl)phenol (2-Phenylallyl)trimethylammonium iodide 5-(Trifluoromethyl)-2',3'-dihydro-3-methylenespiro[benzofuran-2,1'-indene] 75 10:1

Data adapted from a 2020 study on palladium-catalyzed cascade reactions. nih.gov

Role in Natural Product Total Synthesis (General Intermediates)

This compound serves as a crucial intermediate in the synthetic routes toward various complex natural products. Its ability to introduce the 2-phenylallyl group is a key step in building up the carbon skeleton of the target molecule.

As mentioned previously, its role in synthesizing pyrrolizine cores is part of a broader strategy aimed at the total synthesis of lamellarins, a family of marine alkaloids known for their wide range of biological activities. arkat-usa.org Similarly, its application in diastereoselective reactions contributes to the synthetic efforts toward 6-deoxyerythronolide B, a macrolide antibiotic. scholaris.ca These examples underscore the compound's value not as a simple starting material, but as a strategic component for the efficient and controlled assembly of natural product architectures.

Development of Advanced Organic Materials Precursors

The quest for novel organic materials with tailored electronic, optical, and mechanical properties is a driving force in modern materials science. These materials find applications in a diverse range of technologies, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors, and liquid crystal displays. The performance of these materials is intrinsically linked to their molecular structure. Consequently, the design and synthesis of well-defined molecular precursors are of paramount importance. This compound, with its combination of reactive sites, serves as a valuable starting point for the construction of such precursors.

The presence of the allyl bromide functionality allows for the introduction of this cinnamyl-type unit into various molecular scaffolds through nucleophilic substitution reactions. This can be exploited to functionalize existing polymers or to build up more complex monomers. The vinyl group, in conjunction with the phenyl ring, forms a styrene-like structure, which can potentially undergo polymerization or participate in powerful cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, to create conjugated systems. wikipedia.org These conjugated structures are the cornerstone of many advanced organic materials, as the extended π-electron delocalization is responsible for their desirable electronic and photophysical properties.

While direct and detailed research specifically documenting the extensive use of this compound in the synthesis of a wide range of advanced organic materials is not broadly available in publicly accessible literature, its structural motifs are found in precursors for such materials. The principles of its reactivity are well-established in organic chemistry and provide a clear indication of its potential. For instance, the synthesis of 1,3-diarylpropene derivatives, which are structurally related to this compound, has been achieved via Heck cross-coupling reactions. nih.gov This highlights the capability of the propenylbenzene scaffold to participate in reactions that form new carbon-carbon bonds, essential for extending conjugation. nih.gov

Furthermore, the development of dendritic macromolecules, which are highly branched, monodisperse polymers with a large number of functional groups, represents another area where precursors with the characteristics of this compound could be employed. nih.gov The ability to introduce multiple reactive sites through a building block like this would be advantageous in the step-wise synthesis of dendrimers. nih.gov

Investigation of 3 Bromoprop 2 En 1 Yl Benzene Derivatives and Analogs

Design and Synthesis of Substituted (3-Bromoprop-2-en-1-yl)benzene Analogs

The synthesis of substituted this compound analogs can be achieved through several established methods, primarily involving the modification of cinnamyl alcohol or related precursors. orgsyn.org The choice of synthetic route often depends on the desired substitution pattern on the aromatic ring.

One common approach involves the bromination of a substituted cinnamyl alcohol. For instance, reacting 3-phenyl-2-propen-1-ol with phosphorus tribromide (PBr₃) in a solvent like dichloromethane (B109758) provides a high yield of the corresponding cinnamyl bromide. chemicalbook.com This method is general for converting various alcohols to their alkyl halide counterparts and is noted for its stereospecificity. orgsyn.org

Another method is the reaction of cinnamyl alcohol with hydrogen bromide in cold acetic acid. orgsyn.org Additionally, N-bromosuccinimide can be used to brominate phenylpropenes. orgsyn.org

The synthesis of analogs with substituents on the benzene (B151609) ring typically starts with a substituted benzene derivative. For example, to synthesize 4-bromo-2-nitrotoluene (B1266186) from benzene, a multi-step process is required, carefully considering the directing effects of the substituents in each step of electrophilic aromatic substitution. libretexts.org

A general procedure for synthesizing cinnamyl bromide derivatives from the corresponding cinnamaldehyde (B126680) involves reduction to the alcohol followed by bromination. For example, a substituted cinnamaldehyde can be reduced with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to yield the cinnamyl alcohol, which is then used in the subsequent bromination step without extensive purification. rsc.org

The table below summarizes some of the synthetic routes to cinnamyl bromide and its analogs.

Table 1: Synthetic Routes for this compound and Analogs

Starting Material Reagent(s) Product Yield Reference
Cinnamyl alcohol PBr₃, Dichloromethane This compound 96.2% chemicalbook.com
Cinnamyl alcohol HBr, Acetic Acid This compound Not specified orgsyn.org
3-Phenylpropene N-Bromosuccinimide This compound Not specified orgsyn.org
Substituted Cinnamaldehyde 1. NaBH₄, MeOH2. PBr₃ Substituted this compound Not specified rsc.org

Reactivity Profiles of Derivatives

The reactivity of this compound and its derivatives is dominated by the presence of the bromine atom at the allylic position, making it a good leaving group in nucleophilic substitution reactions. cymitquimica.com This reactivity is central to its use as an intermediate in organic synthesis.

Key reaction types include:

Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles, such as hydroxides, cyanides, and amines, to form new carbon-heteroatom bonds. This is a fundamental transformation used to build more complex molecular architectures. cymitquimica.com

Addition Reactions: The double bond in the propenyl chain can undergo addition reactions with electrophiles like halogens and hydrogen.

Oxidation Reactions: The compound can be oxidized to form epoxides or alcohols.

Coupling Reactions: this compound is a valuable substrate in various cross-coupling reactions, further expanding its synthetic utility. cymitquimica.com

The introduction of substituents on the benzene ring can modulate the reactivity of the allyl bromide moiety. Electron-withdrawing groups can influence the electrophilicity of the double bond and the stability of reaction intermediates, while electron-donating groups can have the opposite effect.

Structure-Reactivity Relationship Studies of Substituted Analogs

The relationship between the structure of this compound analogs and their reactivity is a key area of investigation for designing new molecules with specific properties. nih.gov The electronic nature and position of substituents on the benzene ring significantly influence the compound's reactivity. nih.gov

For instance, in the context of nucleophilic substitution reactions, electron-withdrawing groups on the aromatic ring can enhance the electrophilic character of the allylic carbon, potentially accelerating the rate of reaction with a nucleophile. Conversely, electron-donating groups may decrease the rate of such reactions.

The position of the substituent also plays a critical role. Ortho, meta, and para substituents will have different electronic and steric effects on the reaction center. For example, a bulky substituent at the ortho position could sterically hinder the approach of a nucleophile to the allylic carbon.

Studies on related aromatic systems have shown that it is possible to quantify the relationship between structure and reactivity. nih.gov For example, the Hammett equation provides a framework for understanding the effect of substituents on the reaction rates and equilibrium constants of aromatic compounds. nih.gov

The following table illustrates the potential impact of different substituents on the reactivity of this compound analogs in nucleophilic substitution reactions.

Table 2: Predicted Structure-Reactivity Relationships of Substituted this compound Analogs

Substituent (Position) Electronic Effect Predicted Effect on Nucleophilic Substitution Rate
-NO₂ (para) Strong Electron-Withdrawing Increase
-CN (para) Strong Electron-Withdrawing Increase
-Cl (para) Weak Electron-Withdrawing (Inductive), Weak Electron-Donating (Resonance) Slight Increase/Decrease
-CH₃ (para) Weak Electron-Donating Decrease

Conformational Analysis of Derivatives

The three-dimensional structure, or conformation, of this compound derivatives can significantly impact their reactivity and interactions with other molecules. The molecule possesses rotational freedom around the single bonds, leading to different spatial arrangements of the phenyl group relative to the bromopropenyl side chain.

The predominant conformation is likely to be the one that minimizes steric hindrance and maximizes electronic stabilization. The planarity of the benzene ring and the double bond suggests that the most stable conformations will likely involve a degree of conjugation between the pi systems.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the conformational landscape of these derivatives. researchgate.net Such studies can predict the relative energies of different conformers and the rotational barriers between them. For example, in related diaryl-pyrano-chromenes, the symmetry of the scaffold and the presence of substituents can lead to different diastereoisomers and conformational enantiomers with varying rotational barriers. researchgate.net

The conformation of the molecule can influence its reactivity by affecting the accessibility of the reaction center and the orientation of orbitals involved in the chemical transformation. For instance, the alignment of the p-orbitals of the double bond and the C-Br bond can influence the rate of allylic substitution reactions.

Table 3: List of Compound Names

Compound Name
This compound
Cinnamyl bromide
Cinnamyl alcohol
3-Phenyl-2-propen-1-ol
Phosphorus tribromide
Dichloromethane
Hydrogen bromide
Acetic acid
N-bromosuccinimide
3-Phenylpropene
4-Bromo-2-nitrotoluene
Benzene
Cinnamaldehyde
Sodium borohydride
Methanol
β-Cyclodextrin
3I-O-cinnamyl-β-CD
Sodium hydroxide (B78521)
Acetonitrile (B52724)

Advanced Spectroscopic and Chromatographic Methodologies for Characterization and Analysis of 3 Bromoprop 2 En 1 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of (3-bromoprop-2-en-1-yl)benzene. Both one-dimensional and two-dimensional NMR techniques are employed to assign proton and carbon signals and to establish the connectivity between atoms.

1H NMR and 13C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For the (E)-isomer of this compound, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic and vinylic protons, as well as the methylene (B1212753) protons adjacent to the bromine atom. chemicalbook.com The aromatic protons usually appear as a multiplet in the range of δ 7.2-7.4 ppm. The vinylic protons exhibit characteristic splitting patterns due to their coupling. The proton on the carbon adjacent to the phenyl ring (Cα) and the proton on the carbon bearing the bromine (Cβ) form a doublet of doublets system. For instance, the signal for the proton at Cα might appear around δ 6.59 ppm, while the proton at Cβ could be found at approximately δ 6.36 ppm. chemicalbook.com The methylene protons (CH₂Br) typically resonate as a doublet around δ 4.10 ppm. chemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom. For the (E)-isomer, the carbon atoms of the phenyl ring typically resonate between δ 125 and 146 ppm. The vinylic carbons and the methylene carbon show signals at distinct positions that are influenced by their chemical environment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for (E)-(3-Bromoprop-2-en-1-yl)benzene in CDCl₃ chemicalbook.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.24 - 7.34 (m)125.6 - 145.7
Vinylic CH (Cα-H)6.59 (dd)Data not available
Vinylic CH (Cβ-H)6.36 (dd)Data not available
Methylene CH₂4.10 (d)Data not available

Note: 'm' denotes a multiplet, 'dd' a doublet of doublets, and 'd' a doublet. The coupling constants (J values) are crucial for definitive assignments.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the vinylic protons (Cα-H and Cβ-H) and between the vinylic proton at Cβ and the methylene protons (CH₂Br), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch This experiment is essential for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at δ 4.10 ppm would show a correlation to the signal of the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). epfl.ch This technique is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the methylene protons would show a correlation to the vinylic carbons and the ipso-carbon of the phenyl ring, while the vinylic protons would correlate with the carbons of the phenyl ring.

Dynamic NMR for Conformational and Mechanistic Studies

Dynamic NMR (DNMR) can be employed to study the conformational dynamics of this compound, such as rotation around single bonds. By analyzing the changes in the NMR spectrum at different temperatures, information about the energy barriers for these processes can be obtained. This can provide insights into the flexibility of the propenyl chain and its preferred orientation relative to the benzene (B151609) ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

In the IR spectrum of this compound, one would expect to observe:

C-H stretching vibrations for the aromatic and vinylic protons typically above 3000 cm⁻¹.

C=C stretching vibrations for the aromatic ring and the alkene double bond in the region of 1600-1680 cm⁻¹.

C-Br stretching vibration , which is a key indicator for this compound, is expected in the lower frequency region, typically around 550–650 cm⁻¹.

Raman spectroscopy can provide complementary information, particularly for the non-polar C=C double bond, which often gives a strong Raman signal.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-HStretch> 3000
Vinylic C-HStretch> 3000
Alkene C=CStretch~1600–1680
Aromatic C=CStretch~1450–1600
C-BrStretch~550–650

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. rsc.org For this compound (C₉H₉Br), the presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. HRMS can confirm the molecular formula by matching the experimentally determined exact mass to the calculated theoretical mass. rsc.org

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₉Br, with a monoisotopic mass of approximately 195.99 Da. uni.lu

Upon electron impact ionization, the molecule will form a molecular ion, [C₉H₉Br]⁺•. A key characteristic in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (and any bromine-containing fragments) of nearly equal intensity, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. Therefore, one would expect to see prominent peaks at m/z 196 and m/z 198.

The fragmentation of this compound is predicted to follow logical pathways based on the stability of the resulting carbocations and radicals. The presence of a benzene ring and an allylic bromide structure dictates the primary fragmentation routes.

A significant fragmentation pathway involves the loss of a bromine radical (•Br) from the molecular ion, which would result in the formation of a [C₉H₉]⁺ cation with an m/z of 117. This cation is resonance-stabilized, which would likely make this a prominent peak in the spectrum.

Further fragmentation can occur from both the molecular ion and subsequent fragments. The presence of the benzene ring suggests the possibility of forming characteristic aromatic fragments. For instance, cleavage of the bond between the propyl chain and the benzene ring could lead to the formation of a phenyl cation, [C₆H₅]⁺, at m/z 77, or a tropylium (B1234903) ion, [C₇H₇]⁺, at m/z 91 through rearrangement, a common feature in the mass spectra of alkylbenzenes. docbrown.infoyoutube.com

Below is a table summarizing the predicted key fragments for this compound.

m/z (mass-to-charge ratio) Proposed Ionic Fragment Formula Significance
198/196Molecular Ion[C₉H₉Br]⁺•Confirms molecular weight and presence of one bromine atom.
117[M - Br]⁺[C₉H₉]⁺Loss of the bromine atom, forming a stable carbocation.
91Tropylium Ion[C₇H₇]⁺Characteristic fragment for substituted benzenes via rearrangement.
77Phenyl Cation[C₆H₅]⁺Indicates the presence of a benzene ring.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification.

In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column. For this compound, a non-polar or mid-polarity column would be suitable. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions.

GC-MS analysis allows for the acquisition of a mass spectrum for the compound as it elutes from the GC column, confirming its identity by matching the spectrum with known fragmentation patterns. This technique is also highly sensitive for detecting and identifying impurities. nih.gov

Parameter Typical Condition
Technique Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS)
Column Type Fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Detector Flame Ionization Detector (FID) for GC; Mass Spectrometer (MS) for GC-MS

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis and purification of this compound. bldpharm.comambeed.com It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC.

Reversed-phase HPLC is the most common mode for a compound of this nature. In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture. The separation occurs based on the compound's hydrophobicity. This compound, being a relatively non-polar molecule, will be retained on the column and will elute at a specific retention time depending on the exact mobile phase composition. A UV detector is typically used, as the benzene ring provides strong ultraviolet absorbance.

Parameter Typical Condition
Technique High-Performance Liquid Chromatography (HPLC)
Mode Reversed-Phase
Stationary Phase C18-bonded silica gel
Mobile Phase Isocratic or gradient mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Detector UV-Vis Detector (monitoring at a wavelength around 254 nm)

Thin-Layer Chromatography (TLC) and Preparative Chromatography

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. For this compound, a silica gel plate (polar stationary phase) would be used with a non-polar mobile phase, such as a mixture of hexanes and ethyl acetate. The compound's retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given TLC system. Spots can be visualized under UV light due to the UV-active benzene ring.

Preparative chromatography operates on the same principles as analytical GC or HPLC but is performed on a larger scale to isolate and purify a desired compound from a mixture. Column chromatography, using silica gel as the stationary phase and an appropriate solvent system as the mobile phase, is a common preparative technique for purifying gram-scale quantities of this compound.

Parameter Typical Condition
Technique Thin-Layer Chromatography (TLC)
Stationary Phase Silica gel coated on glass or aluminum plates
Mobile Phase A mixture of non-polar and polar organic solvents (e.g., Hexane:Ethyl Acetate)
Visualization UV lamp (254 nm)

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound can exist as a liquid or semi-solid at room temperature, it may be possible to obtain single crystals suitable for X-ray diffraction analysis, potentially by cooling the substance. sigmaaldrich.comsigmaaldrich.commyskinrecipes.com

If a suitable crystal is obtained, it is irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is recorded. By analyzing the positions and intensities of the diffraction spots, the precise arrangement of atoms within the crystal can be determined.

Parameter Information Yielded
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ).
Space Group The symmetry elements of the crystal lattice.
Atomic Coordinates The precise x, y, and z positions of each atom in the unit cell.
Bond Lengths & Angles Highly accurate measurements of the distances between atoms and the angles between bonds.
Conformation The three-dimensional arrangement of the molecule, including torsional angles.

Computational and Theoretical Chemistry Studies on 3 Bromoprop 2 En 1 Yl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of (3-Bromoprop-2-en-1-yl)benzene. These methods, rooted in the principles of quantum mechanics, provide a framework for predicting a wide range of molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and molecular properties of organic compounds like this compound. DFT methods are favored for their balance of computational cost and accuracy.

Studies on similar allylic halides demonstrate the utility of DFT in understanding their reactivity. For instance, DFT-based local reactivity descriptors, such as condensed Fukui function indices, have been successfully applied to analyze nucleophilic substitution reactions of alkyl halides. researchgate.net These descriptors help in identifying the most probable sites for nucleophilic attack. In the case of this compound, the carbon atom bonded to the bromine (the allylic carbon) is the primary electrophilic center. DFT calculations can precisely quantify the partial charges and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting the compound's reactivity towards nucleophiles.

Furthermore, DFT calculations are instrumental in elucidating the bioactivation pathways of related cinnamyl compounds. For example, in studies of cinnamyl alcohol, DFT has been used to model the potential reaction pathways involved in its metabolic activation. This approach can be extrapolated to this compound to predict its metabolic fate and potential to act as a prohapten.

Calculated Property Significance for this compound
Partial Atomic Charges Identifies electrophilic and nucleophilic centers, predicting sites of reaction.
Frontier Molecular Orbitals (HOMO/LUMO) The energy gap indicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and predicts regions susceptible to electrophilic and nucleophilic attack.
Bond Dissociation Energies Predicts the stability of the C-Br bond and the likelihood of radical reactions.

Ab Initio Methods for Energetics and Spectroscopy Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theory for accurate calculations of energetics and spectroscopic properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are invaluable for obtaining benchmark data.

For this compound, ab initio calculations can be employed to predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra. By simulating these spectra, computational chemists can aid in the interpretation of experimental data and confirm the structure of the molecule. A study on halogen atom transfer reactions in alkyl halides utilized ab initio calculations to determine reaction barriers, demonstrating the power of these methods in predicting kinetic parameters. rsc.org Such approaches could be applied to understand the thermal stability and degradation pathways of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes and intermolecular interactions.

For a flexible molecule like this compound, which has rotational freedom around the C-C single bonds, MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as solvents or biological macromolecules.

Mechanistic Investigations through Transition State Locating and Reaction Path Analysis

A key application of computational chemistry is the elucidation of reaction mechanisms. By locating transition states and mapping out the entire reaction path, researchers can gain a deep understanding of how a chemical reaction proceeds.

For this compound, a primary reaction of interest is nucleophilic substitution, where the bromide ion is replaced by a nucleophile. This can proceed through either an SN2 or an SN1 mechanism, or via an allylic rearrangement (SN2'). Computational methods can be used to calculate the activation energies for each of these pathways, thereby predicting the most likely mechanism under different conditions (e.g., with different nucleophiles or in different solvents).

DFT calculations are particularly well-suited for locating transition state structures and calculating their energies. researchgate.net By following the intrinsic reaction coordinate (IRC) from the transition state, the entire reaction path connecting reactants and products can be mapped out. This provides a detailed picture of the changes in geometry and energy throughout the reaction. For example, a DFT study on the nucleophilic substitution of alkyl halides demonstrated how the C-X bond is gradually broken in the transition state. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.govnih.gov These models are valuable for predicting the reactivity of new compounds without the need for experimental measurements.

For a class of compounds like substituted (3-Bromoprop-2-en-1-yl)benzenes, a QSRR model could be developed to predict their reaction rates in nucleophilic substitution reactions. The first step in building a QSRR model is to calculate a set of molecular descriptors that encode the structural features of the molecules. These can include constitutional, topological, geometrical, and electronic descriptors.

Descriptor Type Examples Relevance to Reactivity
Constitutional Molecular Weight, Number of specific atomsBasic molecular properties
Topological Connectivity indices (e.g., Wiener index)Describes molecular branching and size
Geometrical Molecular surface area, Molecular volumeRelates to steric effects
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesQuantifies electronic factors influencing reactivity

Once the descriptors are calculated, a mathematical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) is built to relate these descriptors to the experimental reactivity data. nih.gov The resulting QSRR model can then be used to predict the reactivity of other, untested, cinnamyl bromide derivatives.

Chemoinformatics and Data Science Approaches for Predictive Modeling

Chemoinformatics and data science offer a range of computational tools and techniques for managing, analyzing, and modeling large sets of chemical data. molinspiration.comchemrxiv.org These approaches are increasingly being used to predict the properties and activities of chemical compounds.

For this compound and its derivatives, chemoinformatics tools can be used to build predictive models for a variety of endpoints, including physical properties, biological activity, and toxicity. For example, machine learning algorithms can be trained on existing data to predict whether a new cinnamyl derivative is likely to be a skin sensitizer, a common issue with cinnamyl compounds.

Predictive models can be built using various machine learning techniques, such as support vector machines, random forests, and neural networks. nih.gov These models learn the complex relationships between the chemical structure (represented by molecular descriptors or fingerprints) and the property of interest. Such predictive models can be used in the early stages of research and development to prioritize compounds for synthesis and testing, thereby saving time and resources. chemrxiv.orgnih.gov

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (3-Bromoprop-2-en-1-yl)benzene?

The compound is typically synthesized via bromination of 4-(3-bromoprop-1-en-1-yl)benzene using bromine (Br₂) in the presence of catalysts like iron (Fe) or aluminum bromide (AlBr₃). Solvents such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are employed, with reactions conducted at room temperature or slightly elevated temperatures (~40–60°C). Monitoring reaction progress via thin-layer chromatography (TLC) and quenching with aqueous sodium thiosulfate ensures controlled bromination. Purification involves fractional distillation (bp ~219–220°C) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Characterization relies on spectroscopic techniques:

  • NMR : 1H^1\text{H}-NMR identifies vinyl protons (δ 5.5–6.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). 13C^{13}\text{C}-NMR confirms sp² carbons (110–130 ppm) and bromine-substituted carbons (δ ~120 ppm).
  • GC-MS : Retention time and molecular ion peak (m/z 268 for C₉H₈Br₂⁺) verify purity.
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, and Br .

Q. What solvents and storage conditions are recommended for handling this compound?

Use non-polar solvents (e.g., toluene, hexane) to prevent decomposition. Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to minimize light- or moisture-induced degradation. Avoid prolonged exposure to air due to potential oxidation of the allylic bromide moiety .

Advanced Research Questions

Q. How does the stereochemistry (E/Z) of the propenyl group influence reactivity in cross-coupling reactions?

The (E)-isomer exhibits higher reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance between the bromine substituent and the palladium catalyst. Computational studies (DFT) show a lower activation energy (~15 kJ/mol) for oxidative addition in the (E)-configuration compared to the (Z)-isomer. Experimental validation via kinetic studies with Pd(PPh₃)₄ confirms faster aryl-aryl bond formation for the (E)-form .

Q. What strategies resolve contradictions in reported reaction yields for nucleophilic substitutions involving this compound?

Discrepancies often arise from competing elimination pathways (e.g., dehydrohalogenation). To mitigate:

  • Temperature Control : Maintain ≤40°C to favor substitution over elimination.
  • Base Selection : Use bulky bases (e.g., KOtBu) to suppress β-hydride elimination.
  • Additives : Add catalytic tetrabutylammonium iodide (TBAI) to enhance bromide leaving-group ability. Iterative optimization using a Design of Experiments (DoE) approach identifies critical parameters .

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Density Functional Theory (DFT) calculates Fukui indices (ff^-) to identify electron-rich sites. For this compound, the para position to the propenyl group has the highest ff^- (0.12 vs. 0.08 for meta), predicting preferential nitration or sulfonation at the para position. Experimental validation via 1H^1\text{H}-NMR integration of nitration products aligns with computational predictions .

Q. What are the implications of isotopic labeling (e.g., deuterium) for studying reaction mechanisms?

Deuterated analogs (e.g., this compound-d₅) enable kinetic isotope effect (KIE) studies. For SN2 reactions, a KIE >1 indicates bond-breaking in the rate-determining step. Mass spectrometry tracks deuterium retention in products, distinguishing concerted vs. stepwise mechanisms .

Interdisciplinary Applications

Q. How is this compound utilized in polymer chemistry for synthesizing conductive materials?

The bromine substituent serves as a initiator in atom-transfer radical polymerization (ATRP) of styrene derivatives, yielding polymers with controlled molecular weights (Đ = 1.05–1.15). The propenyl group enables post-polymerization modifications (e.g., thiol-ene "click" chemistry) to introduce side-chain functionalities for optoelectronic applications .

Q. What role does this compound play in medicinal chemistry as a kinase inhibitor precursor?

It acts as a scaffold for synthesizing Bruton’s tyrosine kinase (BTK) inhibitors. Bromine displacement with pyrazol-3-amine generates intermediates that undergo Pd-catalyzed cross-coupling to install aryl pharmacophores. IC₅₀ values for optimized compounds reach <10 nM in B-cell lymphoma assays .

Methodological Frameworks

Q. What protocols ensure reproducibility in catalytic asymmetric syntheses using this compound?

  • Catalyst Screening : Test chiral ligands (BINAP, Salen) with [Rh(cod)₂]BF₄ for enantioselective additions.
  • Chiral HPLC : Monitor enantiomeric excess (ee >95%) using a Chiralpak AD-H column.
  • Cryogenic Reaction Control : Maintain −78°C to suppress racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.